![molecular formula C9H11N3O3 B119474 Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)- CAS No. 81677-61-4](/img/structure/B119474.png)
Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-
Overview
Description
“Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-” is a chemical compound with the molecular formula C9H11N3O3 . It is used in scientific research and has diverse applications, including drug development, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of “Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-” is represented by the molecular formula C9H11N3O3 . For a detailed view of its molecular structure, you may refer to resources like PubChem .Chemical Reactions Analysis
Specific information about the chemical reactions involving “Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-” is not available from the search results. This compound is primarily used in scientific research, and its reactivity may depend on the specific experimental conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-” can be found in databases like PubChem . For more detailed information, you may need to refer to material safety data sheets or other specialized chemical databases .Scientific Research Applications
Medicine: Antimicrobial Agents
The compound has been utilized in the synthesis of new urea derivatives, which have been studied for their antimicrobial activities . These derivatives have shown activity against strains of Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus. This suggests potential applications in developing new antimicrobial agents that could be used to treat infections caused by these bacteria.
Biochemistry: Enzyme Inhibition
In biochemistry, derivatives of (2S)-2-amino-3-(4-nitrophenyl)propanamide have been explored for their ability to inhibit enzymes . The presence of the nitro group can be crucial for the binding to the active sites of enzymes, potentially leading to the development of enzyme inhibitors that could regulate biochemical pathways.
Pharmacology: Drug Development
The pharmacological applications of this compound are linked to its role in the synthesis of urea derivatives, which have been investigated for their potential as antidiabetic, psychotropic, and cytotoxic medicinal agents . This highlights the compound’s significance in the development of new drugs with diverse therapeutic effects.
Organic Synthesis: Chiral Building Blocks
(2S)-2-amino-3-(4-nitrophenyl)propanamide serves as a chiral building block in organic synthesis . Its optical activity makes it valuable for constructing asymmetric molecules, which are important in the synthesis of various pharmaceuticals and fine chemicals.
Materials Science: Nanomaterials Synthesis
The nitro group of (2S)-2-amino-3-(4-nitrophenyl)propanamide can be reduced to an amino group, which can then be used to anchor nanoparticles . This process is significant in the synthesis of nanomaterials with applications in catalysis and materials science.
Environmental Science: Water Decontamination
Derivatives of this compound have been employed in the catalytic reduction of pollutants like 4-nitrophenol, which is a model reaction to assess the activity of nanostructured materials in water decontamination processes . This is crucial for environmental cleanup and the treatment of industrial effluents.
Supramolecular Chemistry: Host-Guest Interactions
The compound’s derivatives are also studied in supramolecular chemistry for their potential in forming host-guest interactions . These interactions are fundamental in the design of molecular sensors and switches.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown antimicrobial activity against strains ofBacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that result in its biological activity .
Pharmacokinetics
It’s known that the presence of two hydroxyl groups in similar urea derivatives increases their solubility in water, which is important for compounds used as therapeutic drugs .
Result of Action
Similar compounds have shown antimicrobial activity .
Action Environment
It’s known that the reaction of similar compounds with corresponding isocyanates in absolute benzene at room temperature leads to the formation of solid substances .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-3-(4-nitrophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c10-8(9(11)13)5-6-1-3-7(4-2-6)12(14)15/h1-4,8H,5,10H2,(H2,11,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVVTACFGLQAFF-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282709 | |
Record name | (αS)-α-Amino-4-nitrobenzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)- | |
CAS RN |
81677-61-4 | |
Record name | (αS)-α-Amino-4-nitrobenzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81677-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-Amino-4-nitrobenzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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